molecular formula C12H11ClN4O3S B2583634 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide CAS No. 392244-96-1

4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide

Cat. No. B2583634
CAS RN: 392244-96-1
M. Wt: 326.76
InChI Key: POQPEYFJJKOERU-UHFFFAOYSA-N
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Description

“4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide” is a chemical compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanamide chain with a chlorine atom attached to the fourth carbon. The nitrogen atom in the amide group is also attached to a thiadiazol ring, which is further connected to a nitrophenyl group .


Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 242.66 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the current resources.

Scientific Research Applications

Synthesis and Reactivity

The synthesis of compounds related to 4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide often involves complex reactions that yield various heterocyclic compounds with potential biological activities. For instance, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring-opening reactions to produce thioketene intermediates. These intermediates can react with nucleophiles to form esters or amides, which can further undergo cyclization to yield N-substituted indole-2-thiols among other compounds (Androsov & Neckers, 2007). These synthetic pathways are crucial for developing novel compounds with desired properties.

Anticancer Activity

Several derivatives of 1,3,4-thiadiazole, which is structurally similar to this compound, have been synthesized and evaluated for their anticancer activity. For example, novel pharmacophores containing the thiazole moiety have shown potent anticancer activity against various cancer cell lines, highlighting the therapeutic potential of these compounds (Gomha et al., 2017).

Corrosion Inhibition

Compounds containing the 1,3,4-thiadiazole ring have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies reveal that such compounds can effectively inhibit corrosion, which is valuable for protecting industrial materials (Bentiss et al., 2007).

Antimicrobial Evaluation

Derivatives incorporating the 1,3,4-thiadiazole ring have also been synthesized and evaluated for their antimicrobial properties. Some compounds have shown moderate activity against various microbial strains, suggesting their potential as antimicrobial agents (Farag et al., 2009).

Urease Inhibition

Indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and found to be potent urease inhibitors. Such compounds offer promising avenues for therapeutic applications against diseases caused by urease-producing pathogens (Nazir et al., 2018).

properties

IUPAC Name

4-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN4O3S/c13-6-2-5-10(18)14-12-16-15-11(21-12)8-3-1-4-9(7-8)17(19)20/h1,3-4,7H,2,5-6H2,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POQPEYFJJKOERU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)NC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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